Cas no 53253-06-8 (2-Cyclopenten-1-one, 3-butyl-)
2-Cyclopenten-1-one, 3-butyl- structure
Product Name:2-Cyclopenten-1-one, 3-butyl-
CAS No:53253-06-8
MF:C9H14O
MW:138.206862926483
CID:357698
PubChem ID:12442464
Update Time:2025-04-19
2-Cyclopenten-1-one, 3-butyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopenten-1-one, 3-butyl-
- 3-butylcyclopent-2-en-1-one
- AKOS014507963
- 3-n-butylcyclopentenone
- 53253-06-8
- DTXSID70498450
- SCHEMBL1022486
-
- Inchi: 1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h7H,2-6H2,1H3
- InChI Key: WQPQJIDEKQUWIZ-UHFFFAOYSA-N
- SMILES: O=C1C=C(CC1)CCCC
Computed Properties
- Exact Mass: 138.10452
- Monoisotopic Mass: 138.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-Cyclopenten-1-one, 3-butyl- Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
53253-06-8 (2-Cyclopenten-1-one, 3-butyl-) Related Products
- 2758-18-1(3-methylcyclopent-2-en-1-one)
- 25564-22-1(2-pentylcyclopent-2-en-1-one)
- 488-10-8(cis-jasmone)
- 1120-73-6(2-Methyl-2-cyclopentenone)
- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)
- 95-41-0(dihydroisojasmone)
- 1193-18-6(Seudenone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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